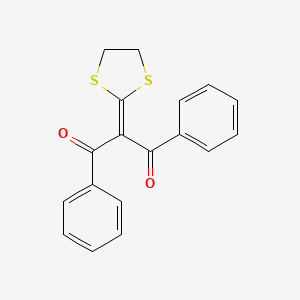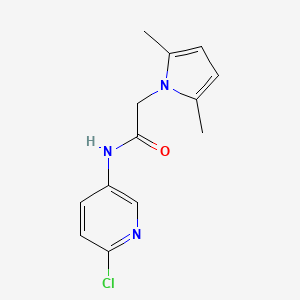
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is an organic compound characterized by the presence of a dithiolane ring and a diphenylpropanedione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione typically involves the reaction of sodium ethene-1,1-dithiolate with polychloroalkanes in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction conditions often include refluxing the mixture with vigorous stirring for several hours to achieve high yields . An environmentally friendly method has also been developed, which involves the use of water as a solvent and phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents and catalysts are likely to be emphasized in large-scale production to minimize environmental impact and ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
科学的研究の応用
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione has several scientific research applications:
作用機序
The mechanism by which 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(1,3-Dithiolan-2-ylidene)malononitrile
- 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamide
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
Uniqueness
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is unique due to its combination of a dithiolane ring and a diphenylpropanedione moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
特性
分子式 |
C18H14O2S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
2-(1,3-dithiolan-2-ylidene)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C18H14O2S2/c19-16(13-7-3-1-4-8-13)15(18-21-11-12-22-18)17(20)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
XILIJTODMPBTMA-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
![Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)

![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide](/img/structure/B13369162.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B13369164.png)
![3-(1-adamantyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369166.png)
![Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13369167.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)

![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B13369185.png)
![7-{[2-(Diethylamino)ethyl]amino}-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369188.png)
![7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13369190.png)
